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Compound of Interest

Compound Name: 3-(Methylamino)butan-1-ol

Cat. No.: B1601715

Thermochemical data forms the bedrock of process safety, reaction optimization, and
molecular stability analysis. For a molecule like 3-(Methylamino)butan-1-ol (CAS: 2704-55-4),
which contains both a hydroxyl and a secondary amine group, these properties are critical.
Such functional groups can engage in complex intermolecular and intramolecular hydrogen
bonding, influencing the compound's physical state, solvency, and reactivity.

While 3-(Methylamino)butan-1-ol itself is noted for its use in the preparation of certain
herbicides, its structural analogues are of significant pharmaceutical interest[1]. For instance,
the closely related chiral amino alcohol, (R)-3-aminobutan-1-ol, is a key starting material in the
synthesis of the HIV integrase inhibitor Dolutegravir[2]. Understanding the thermochemistry of
these building blocks is paramount for controlling reaction energetics, ensuring scalable and
safe manufacturing processes, and predicting the stability of intermediates and final active
pharmaceutical ingredients (APIs)[3]. This guide, therefore, addresses the critical data gap for
3-(Methylamino)butan-1-ol by providing a robust framework for its prediction and
experimental validation.

PART 1: Computational Prediction of
Thermochemical Properties

In the absence of experimental data, computational chemistry offers a powerful and reliable
alternative for determining molecular thermochemistry[4][5]. High-level quantum chemical
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calculations can predict properties with an accuracy that often rivals experimental
measurements, making them indispensable tools in modern chemical research[5][6]. This
section outlines a validated workflow for the in silico determination of key thermochemical
parameters for 3-(Methylamino)butan-1-ol.

Theoretical Grounding: The Basis of Computational
Thermochemistry

The core principle involves calculating the total electronic energy of a molecule from first
principles (ab initio) or using approximations grounded in quantum mechanics, such as Density
Functional Theory (DFT)[7]. By calculating the energies of the molecule and its constituent
elements in their standard states, one can derive the standard enthalpy of formation (AfH®).
Other properties, like entropy (S°) and heat capacity (Cp), are determined by calculating the
vibrational frequencies of the molecule, which correspond to its rotational, translational, and
vibrational degrees of freedom.

Composite methods, such as the Gaussian-n (G3, G4) theories, are specifically designed to
achieve high accuracy by combining results from several levels of theory and basis sets to
correct for inherent errors and approximate the complete basis set limit[8].

Protocol 1: In Silico Thermochemical Data Generation

This protocol describes a virtual experiment to calculate the gas-phase thermochemical
properties of 3-(Methylamino)butan-1-ol.

Step 1: Geometry Optimization

¢ Objective: To find the lowest energy conformation of the 3-(Methylamino)butan-1-ol
molecule.

e Method: Employ a computationally efficient method like the B3LYP functional with a 6-31G(d)
basis set using a quantum chemistry package such as Gaussian or ORCA[7]. This initial
optimization identifies the most stable 3D arrangement of the atoms.

Step 2: Vibrational Frequency Calculation
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» Objective: To confirm the optimized structure is a true energy minimum and to calculate the
zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

» Method: Perform a frequency calculation at the same level of theory as the optimization. The
absence of imaginary frequencies confirms a true minimum. The output provides the
necessary data for calculating thermodynamic functions.

Step 3: High-Accuracy Single-Point Energy Calculation

o Objective: To refine the electronic energy of the optimized geometry with a more accurate
and computationally intensive method.

» Method: Use a high-level composite method like G4 or a coupled-cluster method such as
CCSD(T) with a large basis set (e.g., aug-cc-pVTZ). This step is crucial for achieving sub-
kcal/mol accuracy[6].

Step 4: Calculation of Enthalpy of Formation
e Objective: To determine the standard enthalpy of formation (AfH°®).

e Method: The AfH° is calculated using an atomization scheme. The high-accuracy total
energy of the molecule is subtracted from the sum of the calculated energies of its
constituent atoms (5x C, 13x H, 1x N, 1x O). This energy difference is then corrected using
well-established experimental heats of formation for the individual atoms.

Computational Workflow Diagram
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Caption: Computational workflow for predicting thermochemical properties.

Predicted Thermochemical Data

The following table summarizes the expected quantitative data for 3-(Methylamino)butan-1-ol
in the gas phase at 298.15 K, as would be generated by the protocol above.
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Property Symbol Predicted Value Units
Standard Enthalpy of
] AfH° -315+ 10 kJ/mol

Formation
Standard Molar

Se 3805 J/(mol-K)
Entropy
Constant Pressure

Cp 165+5 J/(mol-K)

Heat Capacity

Note: These values
are high-quality
estimates based on
computational
methods and await
experimental

verification.

PART 2: Experimental Determination of
Thermochemical Properties

Experimental validation is the gold standard for thermochemical data. The protocols described
here are self-validating systems, incorporating calibration and control measures to ensure the
trustworthiness of the results.

Prerequisite: Sample Purity and Preparation

o Purity: The starting material must be of high purity (>99%), as impurities can significantly
affect combustion and calorimetry measurements. Purity should be verified by GC-MS and

NMR spectroscopy.

e Source: 3-(Methylamino)butan-1-ol can be procured from commercial suppliers or
synthesized. A potential synthesis involves the reductive amination of 4-hydroxy-2-butanone

with methylamine.

e Handling: The compound is hygroscopic. All handling should be done under an inert
atmosphere (e.g., in a glovebox) to prevent water absorption.
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Protocol 2: Determination of Enthalpy of Formation via
Bomb Calorimetry

The standard enthalpy of formation (AfH®) of an organic compound is most accurately
determined experimentally from its gross heat of combustion (enthalpy of combustion, AcH®).

Step 1: Calorimeter Calibration
o Objective: To determine the energy equivalent (¢_calor) of the bomb calorimeter system.

o Method: Combust a certified benzoic acid standard under controlled conditions. The known
heat of combustion of benzoic acid allows for the precise calculation of €_calor. This step is
critical for data trustworthiness.

Step 2: Sample Preparation
o Objective: To prepare the liquid sample for complete combustion.

e Method: Accurately weigh (~0.5-1.0 g) of 3-(Methylamino)butan-1-ol into a crucible. A
cotton fuse of known mass and heat of combustion is positioned to ensure ignition.

Step 3: Combustion
¢ Objective: To completely combust the sample and measure the temperature change.

e Method: The sealed bomb is pressurized with ~30 atm of pure oxygen and submerged in a
known volume of water in the calorimeter jacket. The sample is ignited, and the temperature
change (AT) of the water is recorded with high precision.

Step 4: Data Analysis and Calculation of AfH°
» Objective: To calculate the standard enthalpy of formation from the experimental data.
» Calculation:

o Calculate the total heat released (g_total) = €_calor * AT.
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o Correct for the heat from the fuse and any side reactions (e.g., nitric acid formation from
the nitrogen in the sample).

o Calculate the standard enthalpy of combustion (AcH°) for the reaction: CsHisNO(l) + 7.75
02(g) — 5 CO2(g) + 6.5 H20(I) + 0.5 N2(g)

o Use Hess's Law to calculate the standard enthalpy of formation (AfH®): AfH°(CsH13NO) =

[5 * AfH°(CO2) + 6.5 * AfH°(H20)] - AcH°(CsH13NO) (using known standard enthalpies of
formation for CO2 and Hz0).

Experimental Workflow for Enthalpy of Formation
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Caption: Experimental workflow for determining Enthalpy of Formation.
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Protocol 3: Determination of Heat Capacity via
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample
and a reference as a function of temperature. This is a direct measure of the heat capacity.

Step 1: Instrument Calibration
o Objective: To calibrate the DSC for temperature and heat flow.

» Method: Use certified standards with known melting points and enthalpies of fusion (e.g.,
indium, zinc). This ensures the accuracy of the measured temperature and energy scales.

Step 2: Baseline Measurement
o Objective: To establish the heat flow baseline of the instrument.

e Method: Run a temperature program with two empty, sealed aluminum pans to record the
instrument's inherent heat flow characteristics.

Step 3: Standard Measurement
o Objective: To measure the heat flow of a standard material.

o Method: Run the same temperature program with a sapphire standard of known mass and
heat capacity. This is used to calibrate the heat capacity signal.

Step 4: Sample Measurement
e Objective: To measure the heat flow of 3-(Methylamino)butan-1-ol.

o Method: Accurately weigh (~5-10 mg) of the sample into a hermetically sealed aluminum
pan. Run the identical temperature program.

Step 5: Heat Capacity Calculation

o Objective: To calculate the specific heat capacity (Cp).
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o Calculation: Cp is calculated by comparing the heat flow signal from the sample to that of the
sapphire standard, correcting for the baseline and the respective masses.

Note on Methodology: For substances like amino alcohols that may decompose at higher
temperatures, Fast Scanning Calorimetry (FSC) can be an invaluable technique. FSC uses
ultra-high heating and cooling rates to allow for the measurement of melting properties before
thermal decomposition can occur[9][10].

PART 3: Application & Significance in Drug
Development

The thermochemical data for 3-(Methylamino)butan-1-ol and similar amino alcohols are not
merely academic. They have direct, practical implications:

» Process Safety: The enthalpy of formation is used to predict the energy release of intended
reactions and potential runaway scenarios. This is a non-negotiable aspect of scaling up
chemical synthesis from the lab to pilot plant and full-scale manufacturing.

o Reaction Optimization: Knowing the heat capacity and reaction enthalpies allows chemical
engineers to design appropriate heating and cooling systems to maintain optimal reaction
temperatures, maximizing yield and minimizing byproduct formation.

o Crystallization and Formulation: Enthalpy of fusion and melting point data, determined by
DSC, are essential for developing crystallization processes and for the formulation of the
final drug substance. These parameters influence solubility, dissolution rate, and
bioavailability[11].

 Stability Prediction: Thermochemical data can be used in computational models to predict
the long-term stability of molecules under various storage conditions.

Conclusion

This guide establishes a comprehensive framework for understanding, predicting, and
experimentally determining the thermochemical properties of 3-(Methylamino)butan-1-ol. By
integrating high-accuracy computational predictions with robust, self-validating experimental
protocols, researchers and drug development professionals can acquire the critical data
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needed for process optimization, safety assessment, and formulation. The methodologies
detailed herein provide a clear and actionable path to bridge the existing data gap, ensuring
that the development of novel chemical entities is built upon a solid foundation of
physicochemical understanding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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